molecular formula C9H9F3O B153966 (R)-1-(3-(trifluoromethyl)phenyl)ethanol CAS No. 127852-24-8

(R)-1-(3-(trifluoromethyl)phenyl)ethanol

Cat. No. B153966
M. Wt: 190.16 g/mol
InChI Key: YNVXCOKNHXMBQC-ZCFIWIBFSA-N
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Description

(R)-1-(3-(trifluoromethyl)phenyl)ethanol is a chiral alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. It is particularly important for the production of neuroprotective and antiemetic agents, such as aprepitant, which is an NK-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting .

Synthesis Analysis

The synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol has been achieved through biocatalytic methods using whole cells of bacteria and recombinant E. coli. A novel bacterial strain, Leifsonia xyli HS0904, was isolated and shown to reduce 3,5-bis(trifluoromethyl) acetophenone to the desired chiral alcohol with high enantiomeric excess . Similarly, recombinant E. coli cells expressing a carbonyl reductase variant were used to convert 3'-(trifluoromethyl)acetophenone to (R)-1-(3-(trifluoromethyl)phenyl)ethanol with an enantiomeric excess greater than 99.9% . Another study utilized Leifsonia xyli CCTCC M 2010241 with isopropanol as a co-substrate for cofactor recycling, achieving a high yield and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of (R)-1-(3-(trifluoromethyl)phenyl)ethanol consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety. The presence of the trifluoromethyl group significantly influences the physical and chemical properties of the molecule, such as its reactivity and solubility.

Chemical Reactions Analysis

Chemical reactions involving (R)-1-(3-(trifluoromethyl)phenyl)ethanol include its preparation via kinetic resolution. This method was demonstrated using (R)-benzotetramisole as a catalyst for the enantioselective acylation of racemic 2,2,2-trifluoro-1-aryl ethanol, which shares a similar structure . Additionally, enzymatic transesterification using vinyl acetate and Candida antarctica lipase-B has been reported for the synthesis of this chiral alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-(3-(trifluoromethyl)phenyl)ethanol are influenced by the trifluoromethyl group, which imparts a high degree of electronegativity and lipophilicity to the molecule. These properties are crucial for the molecule's reactivity and its interaction with biological systems. The enantiomeric purity of the compound is also a significant factor, as it affects the efficacy and safety profile of the pharmaceutical agents derived from it.

Scientific Research Applications

Pharmaceutical Intermediate in Antagonist Synthesis

(R)-1-(3-(trifluoromethyl)phenyl)ethanol is noted as a significant pharmaceutical intermediate, particularly in the synthesis of chemokine CCR5 antagonists. Its production via asymmetric reduction using recombinant Escherichia coli cells has been developed with excellent enantioselectivity. The process overcomes conversion limitations due to poor solubility of non-natural substrates, utilizing a polar organic solvent-aqueous medium to enhance efficacy (Chen, Xia, Liu, & Wang, 2019).

Synthesis of Aprepitant

This compound serves as a key chiral intermediate in the synthesis of aprepitant, an antiemetic drug. Efficient synthetic processes have been developed for its production, including asymmetric reduction catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as the co-substrate. This method demonstrates significant improvements in product yield and enantiomeric excess (ee), offering an alternative to chemical synthesis (Ouyang, Wang, Huang, Cai, & He, 2013).

Development of Biocatalytic Processes

Several studies have focused on developing biocatalytic processes for synthesizing this compound. For instance, the use of Burkholderia cenocepacia and Trichoderma asperellum ZJPH0810 as biocatalysts has shown promising results in the production of (R)-1-(3-(trifluoromethyl)phenyl)ethanol with high enantioselectivity and yield (Yu, Li, Lu, & Zheng, 2018); (Li, Wang, He, Huang, & Tang, 2013).

Enzymatic Synthesis and Optimization

The compound has also been synthesized enzymatically, with a focus on optimizing conditions for higher substrate concentrations and conversion efficiency. For example, a study utilizing carbonyl reductase KR01 from Leifsonia sp. S749 achieved a high yield and productivity, demonstrating its potential for industrial manufacturing of (R)-1-(3-(trifluoromethyl)phenyl)ethanol (Tang, Wei, Ni, Guo, Wu, Zhang, & Chen, 2018).

Alternative Solvent Systems in Biocatalysis

Studies have explored the use of alternative solvent systems, such as natural deep eutectic solvents, to enhance biocatalytic efficiency. For instance, Zhuang et al. (2021) reported an increased productivity of (R)-1-(3-(trifluoromethyl)phenyl)ethanol using a Tween-20/natural deep eutectic solvent solution, offering potential improvements in biocatalytic processes (Zhuang, Liu, Zhang, He, & Wang, 2021).

Kinetic Resolution Strategies

The compound has been the subject of kinetic resolution strategies, which focus on separating enantiomers and enhancing product purity. For example, Xu et al. (2009) investigated the kinetic resolution of a series of trifluoro-1-aryl ethanol using various catalysts, showing potential applications in the preparation of enantiomerically pure intermediates (Xu, Zhou, Geng, & Chen, 2009).

Biocatalyst Development and Cloning

Efforts have been made in the cloning and development of biocatalysts for the efficient synthesis of this compound. For example, Wang et al. (2014) focused on the directed evolution of carbonyl reductase from Leifsonia xyli HS0904, enhancing catalytic efficiency significantly, which is beneficial for large-scale production (Wang, Sun, Huang, & Wang, 2014).

properties

IUPAC Name

(1R)-1-[3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVXCOKNHXMBQC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238620
Record name (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-(trifluoromethyl)phenyl)ethanol

CAS RN

127852-24-8
Record name (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127852-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-3-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
W Zhuang, H Liu, Y Zhang, J He, P Wang - AMB Express, 2021 - Springer
(R)-1-[3-(Trifluoromethyl)phenyl]ethanol ((R)-MTF-PEL) is an important chiral building block for the synthesis of a neuroprotective compound, (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)…
Number of citations: 4 link.springer.com
S Huo, Q Wang, W Zuo - Dalton Transactions, 2020 - pubs.rsc.org
We report the design of a new iron catalyst for the asymmetric transfer hydrogenation of ketones. This type of iron catalyst combines the structural characteristics of the Noyori …
Number of citations: 10 pubs.rsc.org
TX Tang, Y Liu, ZL Wu - Journal of Molecular Catalysis B: Enzymatic, 2014 - Elsevier
ChKRED20 is a short-chain dehydrogenase/reductase (SDR) cloned from Chryseobacterium sp. CA49 for the anti-Prelog bioreduction of 3,5-bis(trifluoromethyl)acetophenone to …
Number of citations: 41 www.sciencedirect.com
M Boukachabia, N Vriamont, D Lambin, O Riant… - Comptes Rendus …, 2014 - Elsevier
A library of chiral hemisalen ligands (30) was realized. The ligands were synthesized by the condensation of salicylaldehyde derivatives with amino-alcohols (amino-indanol or …
Number of citations: 4 www.sciencedirect.com
Q Li, R Gao, Y Li, B Fan, C Ma, YC He - Bioresource Technology, 2023 - Elsevier
Lignin is a critical biopolymer for creating a large number of highly valuable biobased compounds. Vanillin, one of lignin-derived aromatics, can be used to synthesize vanillylamine that …
Number of citations: 10 www.sciencedirect.com
L Yang, D Xu, L Jiang, Y He - Processes, 2023 - mdpi.com
Objective: Optically active (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) is a useful chiral building block for the synthesis of pharmaceuticals. Recently, there has been great interest …
Number of citations: 2 www.mdpi.com
A Lower - 2006 - search.proquest.com
The development of catalysts to perform stereoselective transformations is arguably the most important area of research in current synthetic organic chemistry. Asymmetric catalysis is …
Number of citations: 0 search.proquest.com
M Cortes-Clerget, N Akporji, J Zhou, F Gao… - Nature …, 2019 - nature.com
Previous studies have shown that aqueous solutions of designer surfactants enable a wide variety of valuable transformations in synthetic organic chemistry. Since reactions take place …
Number of citations: 158 www.nature.com

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